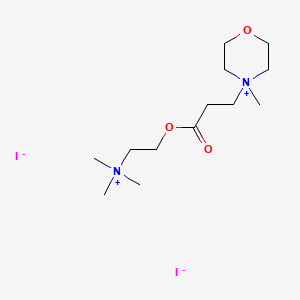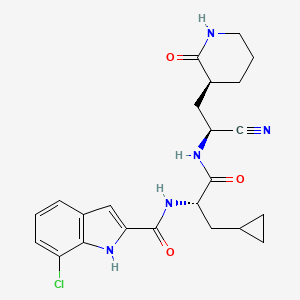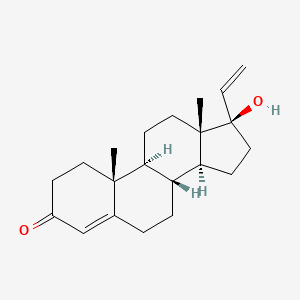
Carfloglitazar
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carfloglitazar, also known as Chiglitazar, is a novel non-thiazolidinedione small-molecule agonist of peroxisome proliferator-activated receptors (PPARs). It is primarily developed for the treatment of type 2 diabetes mellitus and non-alcoholic steatohepatitis. This compound is unique in its ability to activate all three PPAR subtypes (α, δ, and γ), making it a pan-PPAR agonist .
Métodos De Preparación
The synthesis of Carfloglitazar involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through reactions such as esterification, amidation, and coupling reactions. The final product is obtained through purification processes like recrystallization and chromatography .
Industrial production methods for this compound involve optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification techniques to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Carfloglitazar undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions are carboxylic acids, alcohols, and substituted derivatives .
Aplicaciones Científicas De Investigación
Carfloglitazar has a wide range of scientific research applications:
Mecanismo De Acción
Carfloglitazar exerts its effects by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in regulating gene expression. By binding to PPARs, this compound modulates the transcription of genes involved in glucose and lipid metabolism, inflammation, and cellular differentiation. This leads to improved insulin sensitivity, reduced blood glucose levels, and better lipid profiles .
Comparación Con Compuestos Similares
Carfloglitazar is compared with other PPAR agonists such as:
Rosiglitazone: A thiazolidinedione PPARγ agonist used for type 2 diabetes mellitus.
Pioglitazone: Another thiazolidinedione PPARγ agonist with similar applications.
Fenofibrate: A PPARα agonist used to treat hyperlipidemia.
This compound is unique in its ability to activate all three PPAR subtypes (α, δ, and γ), providing a more balanced efficacy-tolerability profile compared to single or dual PPAR agonists .
Propiedades
Número CAS |
2213406-75-6 |
|---|---|
Fórmula molecular |
C36H29FN2O4 |
Peso molecular |
572.6 g/mol |
Nombre IUPAC |
3-[4-(2-carbazol-9-ylethoxy)phenyl]-2-[2-(4-fluorobenzoyl)anilino]propanoic acid |
InChI |
InChI=1S/C36H29FN2O4/c37-26-17-15-25(16-18-26)35(40)30-9-1-4-10-31(30)38-32(36(41)42)23-24-13-19-27(20-14-24)43-22-21-39-33-11-5-2-7-28(33)29-8-3-6-12-34(29)39/h1-20,32,38H,21-23H2,(H,41,42) |
Clave InChI |
QNLWMPLUWMWDMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)CC(C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















